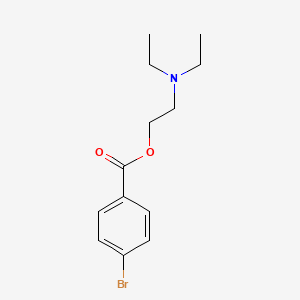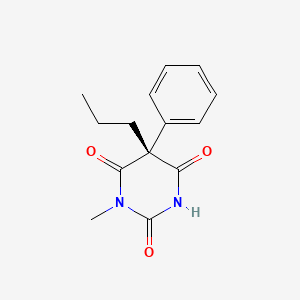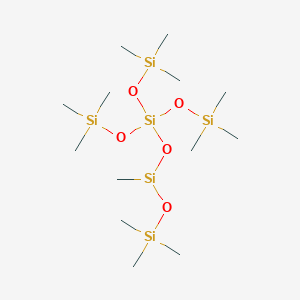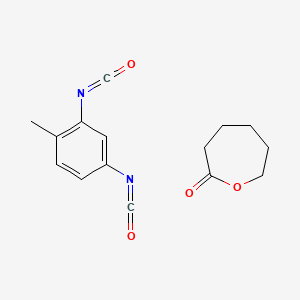
2,4-Diisocyanato-1-methylbenzene;oxepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diisocyanato-1-methylbenzene;oxepan-2-one is a chemical compound with the molecular formula C15H16N2O4. It is a polymer formed from the reaction of 2,4-diisocyanato-1-methylbenzene and oxepan-2-one. This compound is known for its applications in the production of polyurethanes and other polymeric materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diisocyanato-1-methylbenzene typically involves the nitration of toluene followed by hydrogenation to produce toluene diamine. This intermediate is then reacted with phosgene to yield 2,4-diisocyanato-1-methylbenzene . The oxepan-2-one component can be polymerized with 2,4-diisocyanato-1-methylbenzene under controlled conditions to form the desired polymer .
Industrial Production Methods
In industrial settings, the production of 2,4-diisocyanato-1-methylbenzene involves large-scale nitration and hydrogenation processes, followed by phosgenation. The polymerization with oxepan-2-one is carried out in reactors designed to handle the exothermic nature of the reaction and to ensure uniform polymer formation .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diisocyanato-1-methylbenzene;oxepan-2-one undergoes several types of chemical reactions, including:
Addition Reactions: Reacts with compounds containing active hydrogen atoms such as alcohols, amines, and water.
Polymerization: Can self-polymerize under certain conditions to form carbamate, urea, biuret, and isocyanurate.
Common Reagents and Conditions
Hydroxyl Compounds: Reacts with alcohols to form urethanes.
Amines: Reacts with amines to form ureas.
Water: Reacts with water to form polyureas and carbon dioxide.
Major Products
The major products formed from these reactions include polyurethanes, polyureas, and other polymeric materials that are used in various industrial applications .
Aplicaciones Científicas De Investigación
2,4-Diisocyanato-1-methylbenzene;oxepan-2-one is widely used in scientific research and industrial applications:
Chemistry: Used as a building block for the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential use in biomedical applications such as drug delivery systems and tissue engineering.
Medicine: Explored for its use in creating biocompatible materials for medical devices.
Industry: Utilized in the production of coatings, adhesives, sealants, and elastomers.
Mecanismo De Acción
The mechanism of action of 2,4-diisocyanato-1-methylbenzene;oxepan-2-one involves the reaction of its isocyanate groups with active hydrogen-containing compounds. This leads to the formation of strong covalent bonds, resulting in the creation of polymeric networks. The molecular targets include hydroxyl and amine groups, and the pathways involve addition and polymerization reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Diisocyanatotoluene
- 4-Methyl-m-phenylene diisocyanate
- 2,4-Toluene diisocyanate
- Tolylene-2,4-diisocyanate
Uniqueness
2,4-Diisocyanato-1-methylbenzene;oxepan-2-one is unique due to its ability to form polymers with oxepan-2-one, resulting in materials with specific mechanical and chemical properties. This makes it particularly valuable in applications requiring durable and resilient polymeric materials .
Propiedades
Número CAS |
52136-46-6 |
|---|---|
Fórmula molecular |
C15H16N2O4 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
2,4-diisocyanato-1-methylbenzene;oxepan-2-one |
InChI |
InChI=1S/C9H6N2O2.C6H10O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;7-6-4-2-1-3-5-8-6/h2-4H,1H3;1-5H2 |
Clave InChI |
MAOBUYYIFOUQQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N=C=O)N=C=O.C1CCC(=O)OCC1 |
Números CAS relacionados |
52136-46-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


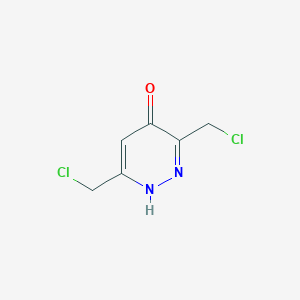
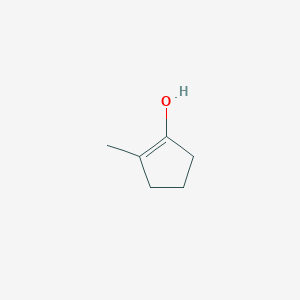
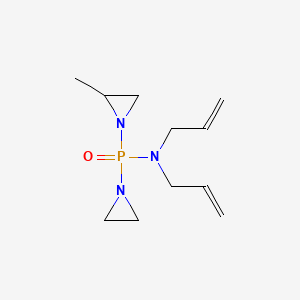
![2-Azido-4-[4-(4-hydroxyphenyl)hexan-3-yl]phenol](/img/structure/B14660459.png)
![Tetrahydro-1H,3H,8H-[1,3]oxazino[3,4-c][1,3]oxazine](/img/structure/B14660461.png)
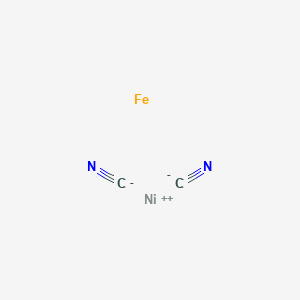
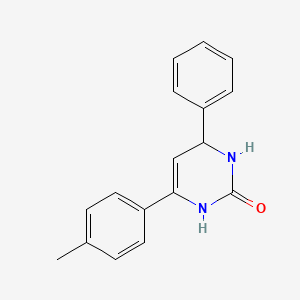

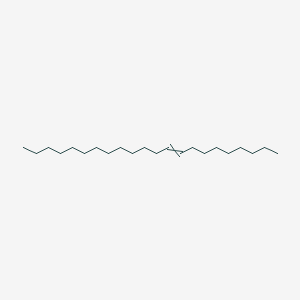
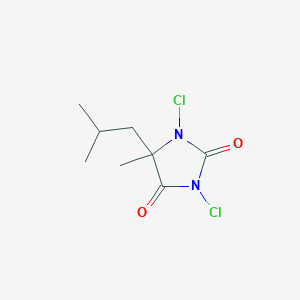
![N-[(4,5-diphenylimidazol-2-ylidene)amino]-4-methoxyaniline](/img/structure/B14660499.png)
